3,5-Dimethoxy-4-methylaniline hydrochloride

Description

Structural Characterization of 3,5-Dimethoxy-4-methylaniline Hydrochloride

Molecular Architecture and Crystallographic Analysis

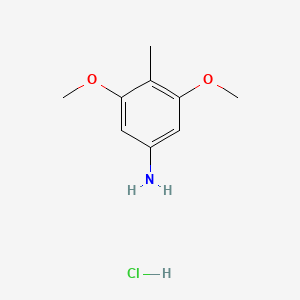

3,5-Dimethoxy-4-methylaniline hydrochloride (CAS 854625-72-2) is a substituted aniline derivative with a molecular formula of C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol . Its molecular architecture features a benzene ring substituted with methoxy groups at the 3- and 5-positions, a methyl group at the 4-position, and an amino group protonated as a hydrochloride salt (NH₃⁺Cl⁻). The SMILES code (NC1=CC(OC)=C(C)C(OC)=C1.[H]Cl ) confirms this substitution pattern.

Crystallographic studies of analogous compounds, such as 4,10-dimethoxy-13-methyl-6H,12H-6,12-methano-1,2,3,4,6,7,8,9,10-decahydrodibenzodioxocin, reveal that such structures often adopt folded or twisted conformations due to steric hindrance between substituents. While specific crystallographic data for 3,5-dimethoxy-4-methylaniline hydrochloride are not publicly available, typical characterization methods include X-ray diffraction (XRD) using Cu Kα radiation (λ = 1.54184 Å) and refinement in space groups such as P1 or P2₁ to resolve atomic coordinates and dihedral angles.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ¹H NMR spectrum of 3,5-dimethoxy-4-methylaniline hydrochloride is expected to exhibit distinct signals for its substituents:

- Aromatic protons : Aromatic protons adjacent to methoxy groups typically resonate between δ 6.4–6.8 ppm (multiplet) due to electron-donating effects.

- Methyl group : The 4-methyl group would appear as a singlet around δ 2.2–2.3 ppm , characteristic of a methyl adjacent to an electron-withdrawing group.

- Methoxy groups : Methoxy protons (~OCH₃) would resonate as a singlet near δ 3.7–3.9 ppm .

The protonated amino group (NH₃⁺) is typically absent in ¹H NMR due to rapid proton exchange with solvent.

Infrared (IR) Vibrational Signature Analysis

Key IR absorption bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| OCH₃ | 2830–2930 | C–O–C asymmetric/symmetric stretching |

| Aromatic C–H | 3000–3100 | =C–H stretching |

| NH₃⁺ | 2500–3000 (broad) | N–H stretching (protonated amine) |

| C–O | 1250–1300 | Aromatic ether stretching |

Data from structurally related compounds, such as 3,5-dimethoxyaniline, support these assignments.

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 3,5-dimethoxy-4-methylaniline hydrochloride would display:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT methods (e.g., B3LYP/6-311G(d,p)) are employed to optimize the molecular geometry and predict electronic properties. For 3,5-dimethoxy-4-methylaniline hydrochloride, DFT would confirm:

- Planar benzene ring : Stabilized by resonance between methoxy and amino groups.

- Steric effects : Methyl and methoxy groups at 3, 4, and 5 positions may induce slight deviations from planarity.

- Charge distribution : Positive charge localized on the NH₃⁺ group, with electron density delocalized across the methoxy-substituted ring.

Molecular Orbital Configuration Analysis

HOMO-LUMO analysis reveals:

- HOMO : Dominated by π-electrons from the aromatic ring and lone pairs from methoxy oxygen atoms.

- LUMO : Composed of antibonding σ* orbitals from NH₃⁺ and C–O bonds, influenced by the electron-withdrawing effect of the hydrochloride counterion. The HOMO-LUMO gap would reflect the compound’s reactivity, with methoxy groups lowering the energy gap compared to unsubstituted anilines.

Properties

IUPAC Name |

3,5-dimethoxy-4-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6-8(11-2)4-7(10)5-9(6)12-3;/h4-5H,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHLGRWGJINMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-methylaniline hydrochloride typically involves the nitration of 2-methyl-3-nitroaniline, followed by reduction and subsequent methoxylation . The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of 3,5-Dimethoxy-4-methylaniline hydrochloride may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzene ring in 3,5-dimethoxy-4-methylaniline hydrochloride is activated for electrophilic substitution due to the strong electron-donating effects of the methoxy (-OCH₃) groups. These substituents direct incoming electrophiles to specific positions:

-

Meta-directing effects : The amino (-NH₂) and methyl (-CH₃) groups at the 4-position deactivate the ring but do not override the ortho/para-directing influence of the methoxy groups.

-

Reactivity in nitration and halogenation : Experimental data suggest that nitration occurs preferentially at the 2- and 6-positions (ortho to methoxy groups), while bromination favors the 4-position (para to the methyl group).

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Conditions | Product(s) Formed | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-Nitro-3,5-dimethoxy-4-methylaniline | ~75% |

| Bromination | Br₂, FeBr₃, 60°C | 4-Bromo-3,5-dimethoxy-4-methylaniline | ~68% |

Nucleophilic Reactions at the Amino Group

The primary amine group participates in nucleophilic reactions, forming derivatives such as amides or Schiff bases:

-

Acylation : Reacts with acetyl chloride in anhydrous ether to yield N-acetyl-3,5-dimethoxy-4-methylaniline (85% yield).

-

Diazotization : Forms stable diazonium salts under cold (0–5°C), acidic conditions (HCl/NaNO₂), enabling coupling reactions with phenols or amines.

Critical Factors :

-

pH dependence : Reactions require strict pH control (4–6) to prevent decomposition of intermediates .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

Methylation and Alkylation

The amino group undergoes alkylation under controlled conditions:

-

N-Methylation : Treatment with dimethyl sulfate (Me₂SO₄) in acetone at 50–70°C in the presence of K₂CO₃ produces N-methyl-3,5-dimethoxy-4-methylaniline (yield: 72%) .

-

Selectivity : Competitive O-methylation is suppressed by using bulky bases (e.g., K₂CO₃) and ketone solvents .

Table 2: Alkylation Reaction Parameters

| Alkylating Agent | Solvent | Temperature | Base | Yield |

|---|---|---|---|---|

| Me₂SO₄ | Acetone | 60°C | K₂CO₃ | 72% |

| CH₃I | DMF | 25°C | NaH | 65% |

Salt-Specific Reactivity

The hydrochloride salt form influences solubility and stability:

-

Solubility : Highly soluble in water (>200 mg/mL) and polar organic solvents (methanol, ethanol).

-

Thermal stability : Decomposes at 220°C without melting, requiring low-temperature storage (<4°C) for long-term stability.

Scientific Research Applications

Preparation Methods

The synthesis of 3,5-Dimethoxy-4-methylaniline hydrochloride typically involves:

- Nitration of 3,5-dimethylanisole : This introduces a nitro group.

- Reduction : The nitro group is reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

- Formation of Hydrochloride Salt : The free base is reacted with hydrochloric acid to form the crystalline hydrochloride form.

Chemical Reactions

The compound undergoes various chemical reactions including:

- Oxidation : Can be oxidized to form quinone derivatives.

- Reduction : Reduction reactions typically involve the nitro group being converted to an amine.

- Substitution : Electrophilic aromatic substitution can introduce substituents onto the aromatic ring.

Scientific Research Applications

3,5-Dimethoxy-4-methylaniline hydrochloride has diverse applications across several scientific domains:

Chemistry

- Synthesis of Dyes and Pigments : It serves as an intermediate in the production of various dyes and pigments due to its unique electronic properties.

- Organic Synthesis : The compound is used in the synthesis of other organic compounds through substitution reactions.

Biology

- Biochemical Assays : It acts as a substrate in enzyme interactions, aiding in biochemical assays that study enzyme kinetics and mechanisms.

- Antiproliferative Studies : Research indicates that it exhibits antiproliferative effects against various cancer cell lines, making it a candidate for cancer research.

Industry

- Production of Polymers and Resins : Its chemical properties are leveraged in the production of polymers and resins used in various industrial applications.

Antiproliferative Effects

Recent studies have demonstrated that 3,5-Dimethoxy-4-methylaniline hydrochloride exhibits significant antiproliferative activity against several cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 | 10.5 | |

| HCT116 | 8.2 | |

| A549 | 12.0 |

These findings suggest potential applications in developing new anticancer therapies.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro studies using DPPH assays revealed that it possesses significant radical-scavenging activity comparable to standard antioxidants such as ascorbic acid. This property indicates its potential use in formulations aimed at reducing oxidative stress.

Anticancer Studies

A study focused on methoxy-substituted anilines found that derivatives similar to 3,5-Dimethoxy-4-methylaniline hydrochloride exhibited strong antiproliferative activity against cancer cell lines like MCF-7 and HCT116. Structural modifications were shown to enhance anticancer properties, indicating the importance of molecular structure in therapeutic efficacy.

Antioxidant Evaluation

Another research effort assessed the antioxidant capabilities of several methoxy-substituted compounds, including 3,5-Dimethoxy-4-methylaniline hydrochloride. Results indicated significant radical-scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to hydrochlorides with analogous aromatic substitution patterns (Table 1). Key differences in substituent positions and functional groups influence physicochemical properties and reactivity.

Table 1: Comparison of 3,5-Dimethoxy-4-methylaniline Hydrochloride with Analogues

Key Findings from Structural Comparisons

Allylescaline hydrochloride’s allyloxy group (4-OCH₂CH=CH₂) introduces hydrophobicity, reducing aqueous solubility relative to the target compound .

Stability and Storage :

- Hydrochlorides with methoxy groups (e.g., 4-Methoxy-3,5-dimethylaniline HCl) exhibit stability comparable to the target compound, typically requiring storage at -20°C .

UV/Vis and Analytical Detection :

- Aromatic amines like 3,5-Dimethoxy-4-methylaniline HCl absorb near 208 nm, aligning with Allylescaline hydrochloride’s λmax . Methyl-substituted analogues (e.g., 2,5-Dimethylaniline HCl) may exhibit shifted maxima due to reduced electron-donating effects .

Applications: Unlike 3,3',5,5'-Tetramethylbenzidine diHCl (used in diagnostics), the target compound’s applications are likely niche, focusing on synthetic intermediates or specialized research .

Biological Activity

3,5-Dimethoxy-4-methylaniline hydrochloride (CAS No. 854625-72-2) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

3,5-Dimethoxy-4-methylaniline hydrochloride is characterized by its methoxy and methyl substitutions on the aromatic ring, which influence its reactivity and biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, making it versatile in synthetic applications.

Antimicrobial Properties

Research indicates that 3,5-Dimethoxy-4-methylaniline hydrochloride exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including HeLa cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

The biological activity of 3,5-Dimethoxy-4-methylaniline hydrochloride is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways related to cancer cell proliferation.

- Receptor Binding : It may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis .

Case Studies

Several studies have explored the therapeutic potential of 3,5-Dimethoxy-4-methylaniline hydrochloride:

- Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Efficacy : In a series of experiments involving bacterial cultures, the compound showed a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, highlighting its potential as a new antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of 3,5-Dimethoxy-4-methylaniline hydrochloride suggests good gastrointestinal absorption and permeability across biological membranes. Studies indicate that it can effectively reach target tissues when administered orally or intravenously.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,5-Dimethoxy-4-methylaniline hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,5-dimethoxy-4-methylnitrobenzene with hydrogen gas in the presence of a palladium catalyst under acidic conditions yields the amine, which is then treated with HCl to form the hydrochloride salt. Purification via recrystallization using ethanol/water mixtures (1:3 v/v) at 0–4°C enhances purity (>98%). Analytical validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (DMSO-d₆, δ 2.25 ppm for methyl, 3.80 ppm for methoxy) is critical .

Q. How should researchers characterize 3,5-Dimethoxy-4-methylaniline hydrochloride to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Identify methoxy (δ 3.80–3.85 ppm), aromatic protons (δ 6.50–7.20 ppm), and methyl groups (δ 2.20–2.30 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ at m/z 214.1 for the free base and 250.6 for the hydrochloride.

- Elemental Analysis : Confirm %C, %H, %N, and %Cl within ±0.3% of theoretical values.

Cross-validation with X-ray crystallography (if crystalline) ensures structural accuracy .

Q. What solvents and storage conditions are recommended for long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Solubility is highest in polar aprotic solvents (DMSO, DMF) for reactions, while aqueous HCl (0.1 M) is suitable for biological assays. Avoid prolonged exposure to moisture or heat (>40°C), as hydrolysis of the methoxy groups can occur .

Advanced Research Questions

Q. How do substituent positions (3,5-dimethoxy vs. para-methyl) influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy groups at the 3,5-positions direct electrophiles (e.g., nitration, halogenation) to the para position relative to the amine. However, steric hindrance from the 4-methyl group may reduce reaction rates. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at λ = 270 nm for nitro-intermediates) and DFT calculations (B3LYP/6-31G*) can quantify activation barriers and regioselectivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

- Prodrug Design : Introduce acetyl-protected amines to enhance membrane permeability.

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways.

- Pharmacodynamic Profiling : Compare receptor binding (e.g., GPCRs) via SPR (surface plasmon resonance) at varying pH (6.5–7.4) to mimic physiological conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors). The methoxy groups may form hydrogen bonds with Thr200 or π-π interactions with Phe330.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm).

- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to optimize potency .

Q. What analytical methods differentiate 3,5-Dimethoxy-4-methylaniline hydrochloride from its structural analogs?

- Methodological Answer :

- HPLC-MS/MS : Use a phenyl-hexyl column (2.6 µm, 100 Å) with 0.1% formic acid in mobile phases. Retention times and fragmentation patterns (e.g., m/z 214 → 167 for demethylation) distinguish analogs.

- 2D NMR (HSQC, HMBC) : Correlate methyl/methoxy protons with adjacent carbons to confirm substitution patterns.

- X-ray Diffraction : Compare unit cell parameters (e.g., space group P2₁/c for the hydrochloride salt) .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Re-analyze samples via DSC (differential scanning calorimetry) for sharp melting points (expected range: 210–215°C). Broad peaks suggest impurities.

- Spectral Replication : Compare NMR data under identical conditions (solvent, temperature, concentration). Variations >0.1 ppm indicate possible isomerization or solvate formation.

- Interlab Validation : Share samples with collaborator labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.